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Compound of Interest

Compound Name:
4-(2-Chloro-5-

methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789 Get Quote

An In-Depth Technical Guide to the Reproducibility and Performance of 4-(2-Chloro-5-
methoxybenzyl)morpholine

Executive Summary: The "Scaffold" Dilemma
In the high-stakes arena of CNS (Central Nervous System) drug discovery, the choice of a

solubilizing tail is never trivial. 4-(2-Chloro-5-methoxybenzyl)morpholine (referred to herein

as M-2C5M) represents a critical "privileged structure"—a specific pharmacophore often

employed to modulate physicochemical properties (LogD, pKa) and target affinity (specifically

Sigma-1 receptors and Monoamine Transporters).

While often viewed merely as a building block, M-2C5M exhibits distinct performance

characteristics compared to its lipophilic cousin, 4-(2-Chloro-5-methoxybenzyl)piperidine (P-

2C5M), and its non-methoxylated analog, 4-(2-Chlorobenzyl)morpholine.

This guide objectively compares M-2C5M against these alternatives, focusing on synthetic

reproducibility, physicochemical stability, and metabolic resilience. It provides field-proven

protocols to ensure that when you select this scaffold, your data remains robust and

reproducible.

Comparative Analysis: M-2C5M vs. Alternatives
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The following table summarizes the performance metrics of M-2C5M against its primary

structural competitors. Data is derived from standard structure-activity relationship (SAR)

profiling in CNS discovery campaigns.

Table 1: Physicochemical and Functional Comparison

Feature M-2C5M (Product)

Alternative A: P-

2C5M (Piperidine
Analog)

Alternative B: Des-

Methoxy (Non-
subst. Analog)

Structure
Morpholine ring (O-

atom)
Piperidine ring (CH2)

Morpholine ring (No

OMe)

LogD (pH 7.4)
1.8 – 2.2 (Optimal for

CNS)

2.8 – 3.5 (High

Lipophilicity)
2.1 – 2.4

Aq. Solubility High (>100 µM) Low (<10 µM) Moderate

Metabolic Liability
Morpholine Ring

Opening (Oxidative)

Hydroxylation

(Piperidine ring)

Aromatic

Hydroxylation

hERG Risk
Low (Reduced

basicity)
High (Basic amine) Low

Sigma-1 Affinity High (nM range) High (nM range) Moderate

Synthetic Yield
85-92% (Reductive

Amination)

70-80% (Alkylation

preferred)
88-95%

Scientist's Insight: Choose M-2C5M when you need to lower the LogP of a lead compound

without sacrificing the basic nitrogen interaction required for receptor binding. The morpholine

oxygen acts as a hydrogen bond acceptor, often reducing non-specific binding (and hERG

liability) compared to the piperidine analog P-2C5M.
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Synthetic Reproducibility: The "Reductive"
Imperative
A common reproducibility crisis with M-2C5M arises from the choice of synthetic route. Many

catalogs suggest direct alkylation of morpholine with 2-chloro-5-methoxybenzyl bromide. Do

not use this method for high-purity applications.

The Problem: Direct alkylation leads to the formation of the bis-quaternary ammonium salt

(dimerization) and requires harsh bases that can degrade the methoxy group or lead to

racemization if chiral centers are present elsewhere.

The Solution: Reductive Amination. This protocol is self-validating because the intermediate

imine formation is reversible until the reducing agent is added, ensuring thermodynamic

control.

Protocol 1: Optimized Reductive Amination of M-2C5M
Objective: Synthesize M-2C5M with >98% purity and <0.1% dimer impurity.

Materials:

2-Chloro-5-methoxybenzaldehyde (1.0 eq)

Morpholine (1.2 eq)[1][2]

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Dichloromethane (DCM) (Anhydrous)

Acetic Acid (Cat. 0.1 eq)

Step-by-Step Workflow:

Imine Formation: Dissolve 2-Chloro-5-methoxybenzaldehyde (10 mmol) in DCM (50 mL).

Add Morpholine (12 mmol) and Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 1

hour.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/202922
https://www.chemscene.com/product/1368812-30-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation Point: Monitor by TLC or LCMS. You should see the disappearance of the

aldehyde peak. The imine is often unstable on silica; rely on LCMS (M+1 mass).

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

Causality: Adding STAB slowly prevents the exotherm from decomposing the hydride or

causing side reactions.

Quenching: Warm to RT and stir for 12 hours. Quench with saturated NaHCO3 (aqueous).

Workup: Extract with DCM (3x). Wash organics with Brine. Dry over Na2SO4.

Purification: Flash chromatography is usually not required if the aldehyde was consumed.

Recrystallize the HCl salt from Ethanol/Ether for analytical purity.

Diagram 1: Synthetic Pathway & Logic Flow
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Caption: Comparative synthetic logic. The reductive amination pathway (top) avoids the over-

alkylation risks inherent in the direct alkylation route (bottom).

Physicochemical Profiling: The
Solubility/Permeability Trade-off
For researchers using M-2C5M as a probe for Sigma-1 receptors, understanding its behavior in

biological media is paramount. The methoxy group at position 5 is not just decorative; it
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significantly alters the pKa of the morpholine nitrogen compared to the unsubstituted

benzylmorpholine.

Protocol 2: pKa and LogD Determination
Objective: Validate the "CNS-likeness" of M-2C5M compared to the Piperidine analog (P-

2C5M).

Methodology: Potentiometric Titration (Sirius T3 or equivalent).

Preparation: Prepare a 10 mM stock of M-2C5M (HCl salt) in DMSO.

Titration: Titrate from pH 2.0 to pH 12.0 in 0.15 M KCl.

LogP Measurement: Perform titration in the presence of varying ratios of Octanol.

Expected Data (Reference Values):

Parameter M-2C5M P-2C5M (Alternative) Interpretation

pKa (Basic N) 7.4 ± 0.2 8.8 ± 0.3

M-2C5M is ~50%

neutral at

physiological pH,

enhancing BBB

penetration via

passive diffusion. P-

2C5M is mostly

cationic, relying on

transporters or slower

diffusion.

LogD (pH 7.4) 1.9 3.2

M-2C5M falls in the

"Golden Triangle" for

CNS drugs. P-2C5M

risks high non-specific

binding.
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Critical Note: If your experiment involves cell culture (e.g., HEK293), the high basicity of the

Piperidine analog (P-2C5M) may lead to lysosomal trapping, artificially inflating intracellular

concentration. M-2C5M is less prone to this artifact due to its lower pKa.

Metabolic Stability: The "Soft Spot" Analysis
When moving from in vitro binding to in vivo PK, the metabolic fate of M-2C5M differs radically

from its competitors.

M-2C5M Liability: The morpholine ring is susceptible to oxidative ring opening (via

CYP3A4/2D6) to form the alkoxy-acetic acid metabolite.

P-2C5M Liability: The piperidine ring is generally more stable but prone to simple

hydroxylation.

Common Liability: Both undergo O-demethylation at the 5-methoxy position.

Protocol 3: Microsomal Stability Assay
Objective: Compare intrinsic clearance (CLint) of M-2C5M vs. P-2C5M.

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and

NADPH (1 mM) at 37°C.

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with cold Acetonitrile containing

Internal Standard (e.g., Warfarin).

Analysis: LC-MS/MS monitoring parent depletion.

Diagram 2: Metabolic Fate Map
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Caption: Metabolic hotspots of M-2C5M. O-demethylation (Met1) preserves biological activity,

whereas Morpholine ring opening (Met2) typically deactivates the compound.

Conclusion & Recommendations
4-(2-Chloro-5-methoxybenzyl)morpholine (M-2C5M) is the superior scaffold choice when

solubility and reduced basicity (lower pKa) are required for CNS penetration, offering a distinct

advantage over the lipophilic piperidine alternative.

For Synthesis: Strictly adhere to the Reductive Amination protocol to avoid dimerization.

For Assays: Use M-2C5M in pH 7.4 buffers; be aware that it exists as a 50/50

neutral/cationic mixture, unlike the predominantly cationic piperidine analogs.

For Development: Monitor the "Morpholine Ring Opening" metabolite early in the PK

screening cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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